

# A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold

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## Compound of Interest

Compound Name: 5-Nitrocinnoline

Cat. No.: B3350679

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An important note to the reader: This guide provides a comprehensive analysis of 5-Nitroquinoline. The initial intent was to offer a comparative study between **5-Nitrocinnoline** and 5-Nitroquinoline. However, an extensive search of scientific literature and chemical databases revealed a significant lack of available data for **5-Nitrocinnoline**. This compound does not appear to be well-characterized, and as such, a direct, data-driven comparison is not feasible at this time. Therefore, this guide will focus exclusively on the well-documented properties and activities of 5-Nitroquinoline, a compound of significant interest to researchers in medicinal chemistry and drug development.

## Introduction to 5-Nitroquinoline

5-Nitroquinoline is an aromatic heterocyclic compound derived from quinoline by the substitution of a nitro group at the 5-position. The quinoline scaffold itself is a key structural motif in a wide range of biologically active compounds, and the introduction of a nitro group can significantly modulate its electronic properties and biological activity. This guide provides a detailed overview of the physicochemical properties, synthesis, biological activities, and experimental protocols related to 5-Nitroquinoline, serving as a valuable resource for researchers and drug development professionals.

## Physicochemical Properties

5-Nitroquinoline is a white to light yellow crystalline powder.<sup>[1]</sup> A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	174.16 g/mol	[1][2]
Melting Point	71-73 °C	[1][3]
Boiling Point	323.1 ± 17.0 °C at 760 mmHg	[3]
Water Solubility	Slightly soluble	[1]
LogP	1.9	[2]
pKa	2.80 ± 0.12	[1]
Appearance	White to light yellow crystal powder	[1]

## Synthesis of 5-Nitroquinoline

The most common method for the synthesis of 5-Nitroquinoline is the direct nitration of quinoline. This reaction typically yields a mixture of 5-Nitroquinoline and 8-Nitroquinoline, which then requires separation.

## Experimental Protocol: Nitration of Quinoline

Materials:

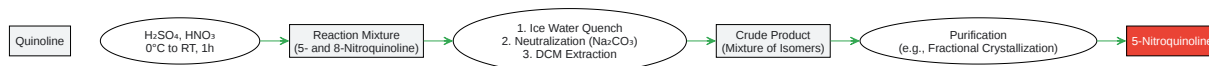
- Quinoline
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>, 65%)
- Ice
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Dichloromethane (DCM)

- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To 1 equivalent of quinoline, slowly add pure sulfuric acid at 0 °C with stirring.[1]
- Subsequently, add 3 equivalents of 65% nitric acid dropwise to the mixture.[1]
- Stir the reaction mixture at room temperature for 1 hour.[1]
- Upon completion, pour the reaction mixture into ice water.[1]
- Neutralize the solution to a neutral pH with sodium carbonate.[1]
- Extract the aqueous mixture twice with dichloromethane.[1]
- Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[1]
- Evaporate the solvent under vacuum to obtain a mixture of 5-Nitroquinoline and 8-Nitroquinoline.[1]

Purification: The separation of 5-Nitroquinoline from the 8-nitro isomer can be achieved by fractional crystallization or chromatography.[1][4] One patented method involves the selective formation of the 5-nitroquinoline hydrohalide salt in a solvent mixture containing N,N-dimethylformamide (DMF) and water, which allows for its selective precipitation.[5]



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**Fig. 1:** Synthesis workflow for 5-Nitroquinoline.

## Spectroscopic Data

### $^1\text{H}$ NMR Spectroscopy

- $^1\text{H}$  NMR (200 MHz,  $\text{CDCl}_3$ )  $\delta$ : 7.61-7.68 (m, 1H), 7.76-7.85 (m, 1H), 8.36-8.45 (m, 2H), 8.98-9.04 (m, 2H).[1]

## $^{13}\text{C}$ NMR Spectroscopy

- $^{13}\text{C}$  NMR (50 MHz,  $\text{CDCl}_3$ )  $\delta$ : 121.2 (C), 123.9 (CH), 124.6 (CH), 127.5 (CH), 131.9 (CH), 136.6 (CH), 145.5 (C), 148.2 (C), 151.6 (C).[1]

## Infrared (IR) Spectroscopy

- FTIR spectra of 5-Nitroquinoline are available in various databases, typically showing characteristic peaks for the aromatic C-H, C=C, C=N, and N-O stretching vibrations.[2]

## UV-Vis Spectroscopy

- UV-Vis absorption spectra of nitroquinolines show characteristic absorption bands.[6] The exact wavelengths and molar absorptivities are dependent on the solvent used.

## Biological Activities

5-Nitroquinoline and its derivatives have demonstrated a range of biological activities, most notably as anticancer and antimicrobial agents. The nitro group is a key pharmacophore that can be bio-reduced in hypoxic environments, a characteristic of many solid tumors, leading to the formation of cytotoxic reactive species.

## Anticancer Activity

Derivatives of 5-nitroquinoline have shown significant cytotoxic effects against various cancer cell lines. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) was found to be more potent than the well-known anticancer agent clioquinol.[7] The cytotoxic potency of 4-alkylamino-5-nitroquinoline drugs is enhanced under hypoxic conditions.[3]

Compound	Cell Line	IC <sub>50</sub> (μM)	Reference
8-hydroxy-5-nitroquinoline	Raji (lymphoma)	0.438	[7]
HL60 (leukemia)	Varies	[7]	
DHL-4 (lymphoma)	Varies	[7]	
A2780 (ovarian)	Varies	[7]	
Panc-1 (pancreatic)	Varies	[7]	

#### Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of 5-Nitroquinoline or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
- **IC<sub>50</sub> Calculation:** The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated by plotting the percentage of cell viability against the compound concentration.

## Antimicrobial Activity

5-Nitroquinoline derivatives have also been investigated for their antimicrobial properties. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the generation of reactive oxygen species.

Compound/Derivative	Organism	MIC (µg/mL)	Reference
Various quinoline derivatives	Staphylococcus aureus	Varies	[8]
Escherichia coli	Varies	[8]	
Pseudomonas aeruginosa	Varies	[8]	
Candida albicans	Varies	[8]	

#### Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

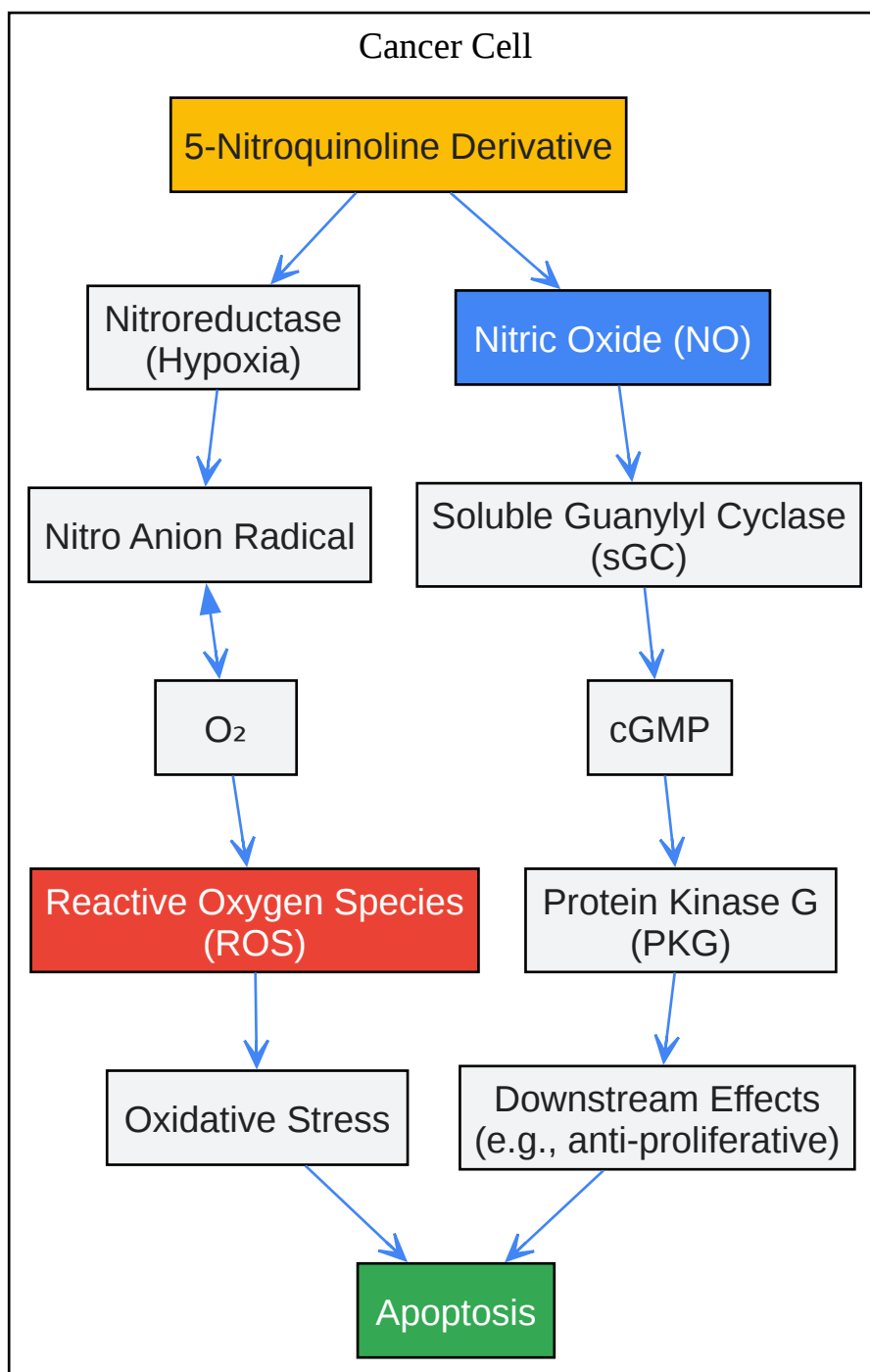
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
- Serial Dilution: Prepare a series of twofold dilutions of the 5-Nitroquinoline derivative in a liquid growth medium in a 96-well plate.
- Inoculation: Inoculate each well with the standardized microbial suspension.
- Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

## Signaling Pathways and Mechanism of Action

The biological effects of nitroaromatic compounds like 5-Nitroquinoline are often linked to their ability to generate reactive oxygen species (ROS) and nitric oxide (NO).

- **ROS Generation:** The nitro group can undergo enzymatic reduction, particularly under hypoxic conditions, to form a nitro anion radical. This radical can then react with molecular oxygen to produce superoxide radicals and other ROS, leading to oxidative stress and cell death.[\[7\]](#)
- **Nitric Oxide Signaling:** The nitro group can also be a source of nitric oxide (NO), a key signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[\[9\]](#)[\[10\]](#) Dysregulation of NO signaling is implicated in cancer progression.[\[11\]](#) The ability of 5-Nitroquinoline to modulate NO pathways could contribute to its anticancer activity.



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